molecular formula C16H15NO B12091141 2-Amino-2-(anthracen-9-yl)ethan-1-ol

2-Amino-2-(anthracen-9-yl)ethan-1-ol

Cat. No.: B12091141
M. Wt: 237.30 g/mol
InChI Key: ZNTMTJISNMWNMS-UHFFFAOYSA-N
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Description

2-Amino-2-(anthracen-9-yl)ethan-1-ol is an organic compound with the molecular formula C16H15NO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(anthracen-9-yl)ethan-1-ol typically involves the reaction of anthracene with an appropriate amine and alcohol under controlled conditions. One common method involves the reduction of 2-nitro-2-(anthracen-9-yl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(anthracen-9-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-(anthracen-9-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(anthracen-9-yl)ethan-1-ol depends on its application. In biological systems, it may interact with proteins or nucleic acids through hydrogen bonding, π-π interactions, and hydrophobic effects. The anthracene moiety can intercalate into DNA, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(anthracen-9-yl)ethan-1-ol is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific optical characteristics .

Properties

IUPAC Name

2-amino-2-anthracen-9-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMTJISNMWNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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